molecular formula C12H12F6NP B2755165 1-Methyl-3-phenylpyridinium hexafluorophosphate CAS No. 159662-81-4

1-Methyl-3-phenylpyridinium hexafluorophosphate

Cat. No.: B2755165
CAS No.: 159662-81-4
M. Wt: 315.199
InChI Key: HLFLSAXKKNRTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-phenylpyridinium hexafluorophosphate is a chemical compound with the molecular formula C12H12F6NP. It is a salt composed of the 1-methyl-3-phenylpyridinium cation and the hexafluorophosphate anion. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

The synthesis of 1-Methyl-3-phenylpyridinium hexafluorophosphate typically involves the reaction of 1-methyl-3-phenylpyridinium chloride with hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5C5H4NCH3+Cl+HPF6C6H5C5H4NCH3+PF6+HCl\text{C}_6\text{H}_5\text{C}_5\text{H}_4\text{NCH}_3^+ \text{Cl}^- + \text{HPF}_6 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_4\text{NCH}_3^+ \text{PF}_6^- + \text{HCl} C6​H5​C5​H4​NCH3+​Cl−+HPF6​→C6​H5​C5​H4​NCH3+​PF6−​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-3-phenylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-3-phenylpyridinium hexafluorophosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylpyridinium hexafluorophosphate involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

1-Methyl-3-phenylpyridinium hexafluorophosphate can be compared with other similar compounds, such as:

    1-Methyl-4-phenylpyridinium: This compound has a similar structure but with a different substitution pattern on the pyridinium ring.

    1-Methyl-2-phenylpyridinium: Another structural isomer with the phenyl group in a different position.

    1-Methyl-3-phenylpyridinium tetrafluoroborate: A compound with a different anion, which can affect its properties and reactivity.

The uniqueness of this compound lies in its specific combination of the cation and anion, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-methyl-3-phenylpyridin-1-ium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N.F6P/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11;1-7(2,3,4,5)6/h2-10H,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFLSAXKKNRTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F6NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.